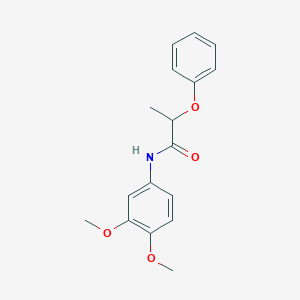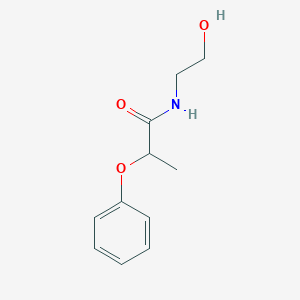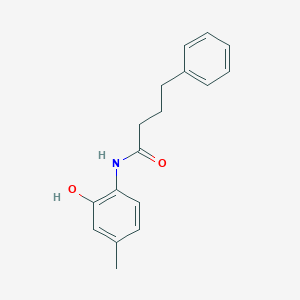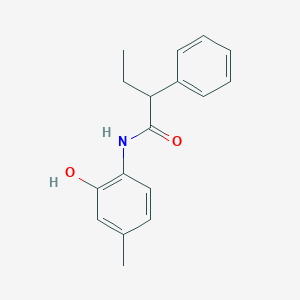![molecular formula C17H17Br2NO3 B290557 2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290557.png)
2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dibromophenoxy)-N-(3-(1-hydroxyethyl)phenyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of phenol derivatives followed by coupling reactions to introduce the amide and hydroxyethyl groups. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are essential to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dibromophenoxy)-N-(3-(1-hydroxyethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to amines under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution of bromine atoms can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dibromophenoxy)-N-(3-(1-hydroxyethyl)phenyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dibromo-6-methoxyaniline
- 2,4-Dibromo-6-methoxybenzenamine
Comparison
Compared to similar compounds, 2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide is unique due to its specific functional groups and structural configuration. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Conclusion
2-(2,4-Dibromophenoxy)-N-(3-(1-hydroxyethyl)phenyl)propanamide is a versatile compound with significant potential in scientific research and industrial applications. Its complex structure and diverse reactivity make it an interesting subject for further study and development.
Eigenschaften
Molekularformel |
C17H17Br2NO3 |
|---|---|
Molekulargewicht |
443.1 g/mol |
IUPAC-Name |
2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H17Br2NO3/c1-10(21)12-4-3-5-14(8-12)20-17(22)11(2)23-16-7-6-13(18)9-15(16)19/h3-11,21H,1-2H3,(H,20,22) |
InChI-Schlüssel |
GKJWYULRCHAYTN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide](/img/structure/B290474.png)
![4-chloro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290478.png)
![4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B290481.png)



![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)


![N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B290492.png)



![N-[3-(1-hydroxyethyl)phenyl]-2-phenylbutanamide](/img/structure/B290498.png)
